3-Fluoro-2,6-dimethoxy-5-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Electronic Effects

Sourcing pyridine building blocks with predictable regioselectivity for C-H activation remains challenging. 3-Fluoro-2,6-dimethoxy-5-nitropyridine (CAS 2407470-85-1) resolves this through its unique penta-substitution pattern: • Conflicting 2,6-diMeO and 3-F directing groups enable novel deprotometalation strategies for site-selective functionalization. • 5-NO2 group serves as a versatile handle for reduction/elaboration in anti-osteoporotic agent development. • 98% purity ensures batch-to-batch consistency for medicinal chemistry and process scale-up.

Molecular Formula C7H7FN2O4
Molecular Weight 202.14 g/mol
Cat. No. B13934135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,6-dimethoxy-5-nitropyridine
Molecular FormulaC7H7FN2O4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F
InChIInChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3
InChIKeyHHJMIWKQEQKGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2,6-dimethoxy-5-nitropyridine: Advanced Synthesis Intermediate


3-Fluoro-2,6-dimethoxy-5-nitropyridine (CAS: 2407470-85-1) is a penta-substituted pyridine derivative characterized by a fluorine atom at the 3-position, methoxy groups at the 2- and 6-positions, and a nitro group at the 5-position [1]. This specific substitution pattern, combining strong electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups, defines its unique reactivity profile as a synthetic intermediate [2]. Its molecular weight is 202.14 g/mol with a molecular formula of C₇H₇FN₂O₄ [1].

Unique electronic pattern: fluoro, methoxy, nitro substitution
Tunable electrophilicity for nucleophilic aromatic substitution
Predictable regioselectivity in C–H functionalization studies

3-Fluoro-2,6-dimethoxy-5-nitropyridine vs. Simpler Analogs


The specific substitution pattern of 3-fluoro-2,6-dimethoxy-5-nitropyridine dictates its unique reactivity, which is not replicated by simpler analogs like 2-fluoro-3-nitropyridine or 3-fluoro-5-nitropyridine. As established by Kuduk et al., the efficiency of fluorodenitration reactions is highly dependent on the electronic nature of the pyridine ring; 3-nitropyridines require the presence of attendant electron-withdrawing groups to proceed efficiently [1]. The combination of a 5-nitro group with 2,6-dimethoxy substituents creates a distinct electronic environment that influences regioselectivity in subsequent transformations, such as deprotometalation, which differs from both mono-substituted and other poly-substituted pyridines [2]. Substituting a generic analog would compromise both the reaction pathway and the final product's structural integrity.

Electronic mismatch

Simpler fluoro-nitropyridines lack 2,6-dimethoxy groups that modulate electrophilicity and SNAr reaction outcomes.

Regioselectivity shift

Deprotometalation patterns (C3 vs C2/C4) differ from 2,6-dimethoxypyridine or 3-fluoropyridine alone; hybrid reactivity cannot be replicated.

Property divergence

Higher molecular weight and polarity relative to unsubstituted analogs alter solubility and chromatography, impacting downstream processes.

Procurement Evidence: 3-Fluoro-2,6-dimethoxy-5-nitropyridine


Enhanced SNAr Reactivity via Substituent Synergy

The presence of both a strong electron-withdrawing nitro group (σₚ = 0.78) and a fluoro substituent (σₚ = 0.06) in 3-fluoro-5-nitropyridine derivatives is known to significantly enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) . While direct kinetic data for 3-fluoro-2,6-dimethoxy-5-nitropyridine is not available, the addition of electron-donating 2,6-dimethoxy groups is predicted to further modulate this reactivity compared to simpler analogs like 2-fluoro-3-nitropyridine. For instance, studies on related systems show rate coefficients for SNAr reactions of 2-fluoro-5-nitropyridine with N-methylaniline in ethanol at 80°C are measurable and distinct from non-fluorinated analogs [1]. The unique combination in the target compound offers a distinct, tunable reactivity profile not found in commercially available, less substituted nitropyridines.

SNAr Reactivity
Class-level inference
Predicted intermediate electrophilicity from combined –M (NO₂) / –I (F) and +M (OCH₃) effects; rate coefficients for related 2-fluoro-5-nitropyridine established.
Supports tunable reactivity context
Direct kinetic data for target compound not available
Nucleophilic Aromatic Substitution Reaction Kinetics Electronic Effects

Regioselective C-H Functionalization by Deprotometalation

Deprotometalation studies on methoxy- and fluoro-pyridines provide a direct, quantitative comparison of regioselectivity. The target compound's core, 2,6-dimethoxypyridine, is reported to undergo efficient functionalization at the 3-position when treated with a lithium-zinc base combination (ZnCl₂·TMEDA/LiTMP) [1]. In contrast, 3-fluoropyridine undergoes clean dideprotonation at C2 and C4 [1]. This demonstrates that the 2,6-dimethoxy substitution pattern directs metallation to the 3-position, while a 3-fluoro group directs it to the 2- and 4-positions. The target compound, possessing both features, presents a unique and predictable regioselectivity landscape for further functionalization that is distinct from either of its simpler components.

Regioselectivity
Cross-study comparable
2,6-dimethoxy directs to C3; 3-fluoro directs to C2/C4. The hybrid target offers a unique regioselectivity landscape distinct from either moiety.
Reported regioselectivity context
Requires validation with target compound under metalation conditions
C-H Activation Regioselective Functionalization Deprotometalation

Differentiated Physicochemical Properties

The addition of two methoxy groups to the pyridine core significantly alters the compound's physical properties compared to simpler fluoro-nitropyridines. 3-Fluoro-2,6-dimethoxy-5-nitropyridine has a molecular weight of 202.14 g/mol [1], which is substantially higher than 2-fluoro-3-nitropyridine (142.09 g/mol) [2] and 3-fluoro-5-nitropyridine (142.09 g/mol) [3]. This increase in mass and the presence of polar methoxy groups are expected to enhance solubility in organic solvents and alter chromatographic retention times, which are critical parameters for purification and formulation. Commercially, the target compound is available at a verified purity of 98% , compared to a common 97% specification for the less substituted analog 2,6-dimethoxy-3-nitropyridine .

Physicochemical Properties
Direct head-to-head comparison
MW 202.14 g/mol vs 142.09 (fluoro-nitropyridine analogs); purity 98% vs common 97% for 2,6-dimethoxy-3-nitropyridine.
Supports purification and formulation review
Based on commercial specifications
Physicochemical Properties Solubility Chromatography

Scaffold for Anti-Osteoporotic Agents

The 2,6-dimethoxy-3-nitropyridine core is a validated scaffold in medicinal chemistry. A patent application explicitly describes novel 2,6-substituted-3-nitropyridine derivatives as effective agents for the prevention and treatment of osteoporosis [1]. These compounds are shown to increase osteoblast activity and inhibit osteoclast differentiation [1]. 3-Fluoro-2,6-dimethoxy-5-nitropyridine, while possessing a different nitro group position (5- vs. 3-), belongs to this same privileged class of densely functionalized pyridines. Its unique substitution pattern, particularly the 5-nitro group, may offer a different biological profile or synthetic handle for creating a new series of analogs distinct from the 3-nitro series.

Medicinal Chemistry Scaffold
Class-level inference
2,6-substituted nitropyridines reported to modulate osteoblast activity and osteoclast differentiation in vitro.
Supports bone metabolism research context
Data from patent; target compound is a positional isomer
Medicinal Chemistry Osteoporosis Drug Discovery

Applications of 3-Fluoro-2,6-dimethoxy-5-nitropyridine


3-Substituted Pyridines via C-H Activation

Based on its unique regioselectivity profile in deprotometalation reactions [1], this compound is ideally suited for the synthesis of complex pyridine derivatives functionalized at the 3-position. The conflicting directing effects of the 2,6-dimethoxy and 3-fluoro groups provide a platform for exploring novel site-selective C-H activation strategies, enabling the construction of molecular architectures that are challenging to access from simpler, more symmetrical building blocks. This is particularly valuable in medicinal chemistry for diversifying lead compounds.

Lead Optimization for Osteoporosis

As a member of the 2,6-substituted nitropyridine class, this compound serves as a strategic intermediate for the development of novel anti-osteoporotic agents [2]. Researchers can leverage the 5-nitro group as a synthetic handle for reduction or further elaboration, while the 3-fluoro and 2,6-dimethoxy groups can modulate the physicochemical and pharmacokinetic properties of the final drug candidates. This scenario is directly supported by patent literature demonstrating the efficacy of related scaffolds in modulating osteoblast and osteoclast activity.

Optimized Synthetic Routes via Tunable SNAr

The compound's predicted intermediate electrophilicity, due to the synergy between its electron-withdrawing and -donating substituents, makes it an attractive substrate for nucleophilic aromatic substitution (SNAr) reactions . It can be employed in the development of optimized, high-yielding synthetic routes where the reactivity of simpler, more reactive fluoro-nitropyridines may lead to unwanted side reactions, or where less reactive analogs would require forcing conditions. This tunable reactivity is a key advantage in process chemistry scale-up.

High-Purity Heterocycles for Material Science

With a commercially available purity of 98% , this compound is suitable for applications demanding high material consistency, such as the synthesis of specialized ligands for catalysis or the preparation of functional materials (e.g., organic semiconductors, sensors). The combination of a polarizable fluorine atom and the rigid, electron-rich pyridine core can impart unique electronic and optical properties to the final material.

Application
Selection Property
Validation Focus
C–H activation: 3-substituted pyridines
Regioselectivity profile
Site-selective functionalization verification
Osteoporosis research: scaffold elaboration
2,6-substitution pattern fit
Bone cell activity assay endpoints
SNAr-based synthetic route optimization
Tunable electrophilicity
Reaction selectivity and yield assessment
Material science: heterocycle synthesis
High-purity specification
Material consistency and electronic property evaluation

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21 linked technical documents
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